molecular formula C10H17NO B2868825 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-amine CAS No. 2230800-08-3

2-Oxatricyclo[5.4.0.0,1,5]undecan-8-amine

Cat. No. B2868825
CAS RN: 2230800-08-3
M. Wt: 167.252
InChI Key: ADHIRBIGUQMHRR-UHFFFAOYSA-N
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Description

2-Oxatricyclo[5.4.0.0,1,5]undecan-8-amine is a chemical compound with the CAS Number: 2230800-08-3 . It has a molecular weight of 167.25 . The IUPAC name for this compound is octahydro-2H-benzo[1,4]cyclobuta[1,2-b]furan-5-amine .


Molecular Structure Analysis

The InChI code for 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-amine is 1S/C10H17NO/c11-9-2-1-4-10-7(3-5-12-10)6-8(9)10/h7-9H,1-6,11H2 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.


Physical And Chemical Properties Analysis

The compound is stored at a temperature of 4 degrees Celsius . The physical form of 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-amine is liquid .

Scientific Research Applications

Conformational Analysis and Structural Properties

Researchers have synthesized and analyzed compounds related to 2-Oxatricyclo[5.4.0.0^1,5]undecan-8-amine, exploring their conformational dependence and structural characteristics. For instance, the study of spin-spin coupling constants in related nitrogen-labeled compounds provided insights into their conformational behavior (S. Berger, 1978). Additionally, the structural analysis of a hydrolyzed Diels–Alder cycloaddition product highlighted unique molecular symmetry and hydrogen-bonded dimer formation, emphasizing the compound's potential in forming structurally interesting derivatives (M. Barlow et al., 1994).

Synthetic Applications

The versatility of 2-Oxatricyclo[5.4.0.0^1,5]undecan-8-amine derivatives in synthetic chemistry is notable. Efforts to mimic transaminases through synthetic routes have led to the development of bifunctional compounds, demonstrating the potential of these structures in enzyme mimicry and catalysis (Y. Wu & P. Ahlberg, 1992). Another study presented an improved method for synthesizing 4-azatricyclo[5.2.2.0^4,8] undecan-11-one, highlighting the strategic use of these frameworks in constructing complex molecular architectures (J. Bonjoch et al., 1987).

Novel Reactions and Mechanisms

Research into novel reactions involving derivatives of 2-Oxatricyclo[5.4.0.0^1,5]undecan-8-amine has unveiled unique reaction pathways and mechanisms. For example, the base-assisted intramolecular cycloaddition provided a route to synthesize novel oxa-tricyclo[5.3.1.0^1,5]undecenones, demonstrating the compound's role in generating complex cyclic structures (Sylvain Celanire et al., 2005). Furthermore, the synthesis and NMR spectral studies of novel rearranged compounds underscore the structural versatility and reactivity of these derivatives, expanding the scope of their applications in materials science and molecular design (G. Vengatesh & M. Sundaravadivelu, 2019).

Safety and Hazards

The safety information for 2-Oxatricyclo[5.4.0.0,1,5]undecan-8-amine includes several hazard statements: H302, H315, H318, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . The compound is labeled with the signal word “Danger” and the pictograms GHS05, GHS07 .

properties

IUPAC Name

2-oxatricyclo[5.4.0.01,5]undecan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c11-9-2-1-4-10-7(3-5-12-10)6-8(9)10/h7-9H,1-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHIRBIGUQMHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2CC3C2(C1)OCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydro-2H-benzo[1,4]cyclobuta[1,2-b]furan-5-amine

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